molecular formula C35H49N11O14 B3029838 (Asn5)-delta-Sleep Inducing Peptide CAS No. 80064-67-1

(Asn5)-delta-Sleep Inducing Peptide

Cat. No.: B3029838
CAS No.: 80064-67-1
M. Wt: 847.8 g/mol
InChI Key: QLCGAKLWFBAVTH-GFVHOAGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Asn5)-delta-Sleep Inducing Peptide is a synthetic peptide with the sequence H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH. It is known for its potential role in inducing sleep and has been studied for its various biological activities. The compound is a derivative of delta-sleep-inducing peptide, with the asparagine residue at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Asn5)-delta-Sleep Inducing Peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

(Asn5)-delta-Sleep Inducing Peptide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted with other residues to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

(Asn5)-delta-Sleep Inducing Peptide has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in sleep regulation and other physiological processes.

    Medicine: Potential therapeutic applications in sleep disorders and other conditions.

    Industry: Used in the development of peptide-based drugs and other products.

Mechanism of Action

The mechanism of action of (Asn5)-delta-Sleep Inducing Peptide involves its interaction with specific receptors and pathways in the body. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release and induction of sleep. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Delta-Sleep Inducing Peptide (DSIP): The parent compound with a similar sequence but without the asparagine residue at the fifth position.

    Other Sleep-Inducing Peptides: Various peptides with sleep-inducing properties, such as melatonin and orexin receptor antagonists.

Uniqueness

(Asn5)-delta-Sleep Inducing Peptide is unique due to the presence of the asparagine residue at the fifth position, which may confer distinct biological activities compared to other similar peptides.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGAKLWFBAVTH-GFVHOAGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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